1-Iodooctane
Overview
Description
C8H17I . It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to an octane chain. This compound is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents. It is commonly used in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
1-Iodooctane, also known as octyl iodide, is a primary alkyl halide . It is primarily used as a reagent in organic synthesis . Its primary targets are typically nucleophilic sites in organic molecules, where it can participate in nucleophilic substitution reactions .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with the electrophilic carbon in the this compound molecule, leading to the replacement of the iodine atom .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the nucleophiles present . One common application of this compound is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction conditions and the nucleophiles it reacts with . For example, in the presence of a suitable nucleophile, it can form a new carbon-carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a suitable nucleophile, the temperature, and the solvent used . For instance, polar aprotic solvents are often used to increase the reactivity of the nucleophile in reactions involving this compound .
Biochemical Analysis
Biochemical Properties
1-Iodooctane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses. Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins and nucleotides in DNA. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the alkylation of cysteine residues in enzymes can result in the inhibition of their catalytic activity, while the modification of lysine residues can alter protein-protein interactions and signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Over time, the degradation products of this compound can accumulate and potentially influence cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These effects are often dose-dependent and can vary based on the route of administration and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the biotransformation of this compound into more water-soluble metabolites that can be excreted from the body. The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism. Changes in metabolite levels have been observed in response to this compound exposure, indicating its impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms, including passive diffusion and active transport. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the endoplasmic reticulum, mitochondria, and lysosomes. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, the presence of this compound in the endoplasmic reticulum can influence protein folding and secretion, while its accumulation in mitochondria can impact energy production and oxidative stress responses .
Preparation Methods
1-Iodooctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with iodine and phosphorus trichloride. The reaction proceeds as follows:
C8H17OH+I2+PCl3→C8H17I+H3PO3+HCl
C8H17Br+NaI→C8H17I+NaBr
Industrial production methods typically involve the use of large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Iodooctane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide to form octyl cyanide:
C8H17I+KCN→C8H17CN+KI
Reduction Reactions: It can be reduced to octane using reducing agents like lithium aluminum hydride (LiAlH4):
C8H17I+LiAlH4→C8H18+LiI+AlH3
Scientific Research Applications
1-Iodooctane is widely used in scientific research due to its versatility. Some applications include:
Organic Synthesis: It serves as an alkylating agent in the synthesis of various organic compounds.
Surface Chemistry: It is used in the formation of monolayers on silicon surfaces, studied by X-ray photoelectron spectroscopy.
Isotope Labeling: It reacts with lithium aluminum deuteride to form deuterated compounds, useful in NMR spectroscopy.
Catalysis: It is involved in the alkylation of nickel complexes, which are used in various catalytic processes.
Comparison with Similar Compounds
1-Iodooctane can be compared with other alkyl iodides, such as:
1-Iodobutane (C4H9I): Shorter chain length, similar reactivity.
1-Iodohexane (C6H13I): Intermediate chain length, similar applications.
1-Iodododecane (C12H25I): Longer chain length, used in surfactant synthesis.
The uniqueness of this compound lies in its optimal chain length, making it suitable for a wide range of applications without the steric hindrance observed in longer-chain iodides .
Properties
IUPAC Name |
1-iodooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHSHAHTBJTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060868 | |
Record name | Octane, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
Record name | 1-Iodooctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9621 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
629-27-6 | |
Record name | 1-Iodooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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